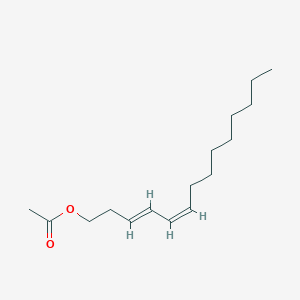
3E,5Z-Tetradecadienyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3E,5Z-Tetradecadienyl acetate is a carboxylic ester with the molecular formula C16H28O2. It is known for its role as a pheromone in various insect species, particularly in moths. The compound is characterized by its double bonds at the 3rd and 5th positions in the tetradecadienyl chain, which are in the E and Z configurations, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3E,5Z-Tetradecadienyl acetate typically involves the stereoselective reduction of alkynes and the Wittig reaction. One common method starts with commercially available 3-bromo-1-propanol, which undergoes stereospecific reduction using lithium aluminum hydride (LAH) followed by the Wittig reaction to introduce the double bonds .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired stereochemistry and yield. The Wittig reaction is particularly favored for its ability to produce the E and Z configurations accurately .
Analyse Des Réactions Chimiques
Types of Reactions
3E,5Z-Tetradecadienyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LAH) and hydrogenation catalysts like palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield tetradecadienoic acids, while reduction can produce saturated tetradecanes .
Applications De Recherche Scientifique
3E,5Z-Tetradecadienyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of stereoselective synthesis and reaction mechanisms.
Biology: The compound is studied for its role as a pheromone in insect behavior and communication.
Medicine: Research is ongoing into its potential use in pest control, reducing the need for harmful pesticides.
Mécanisme D'action
The mechanism of action of 3E,5Z-Tetradecadienyl acetate involves its interaction with specific receptors in the target insect species. The compound binds to olfactory receptors, triggering a behavioral response such as attraction or mating disruption. The molecular pathways involved include signal transduction mechanisms that lead to changes in insect behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
3E,7Z-Tetradecadienyl acetate: Another insect pheromone with similar applications but different double bond positions.
E-3-Tetradecenyl acetate: Used in combination with other pheromones for pest control.
Uniqueness
3E,5Z-Tetradecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity. Its ability to act as a pheromone in multiple insect species makes it a valuable compound in both research and practical applications .
Propriétés
Formule moléculaire |
C16H28O2 |
|---|---|
Poids moléculaire |
252.39 g/mol |
Nom IUPAC |
[(3E,5Z)-tetradeca-3,5-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h10-13H,3-9,14-15H2,1-2H3/b11-10-,13-12+ |
Clé InChI |
XXIIMWWMOJXDLK-JPYSRSMKSA-N |
SMILES isomérique |
CCCCCCCC/C=C\C=C\CCOC(=O)C |
SMILES canonique |
CCCCCCCCC=CC=CCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


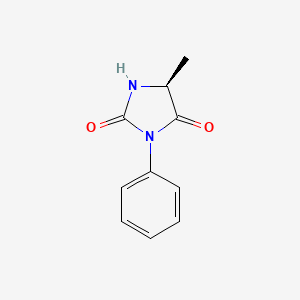
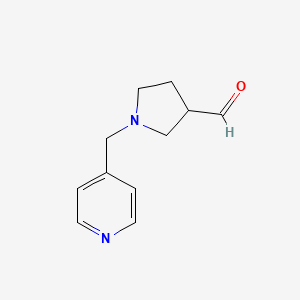
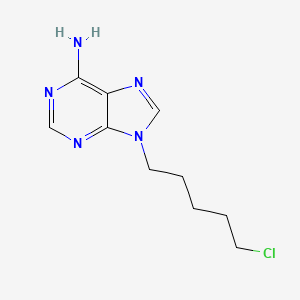
![N-[2-(Benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-5-yl]benzamide](/img/structure/B12935441.png)
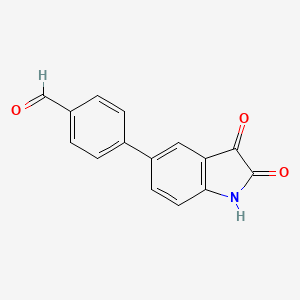
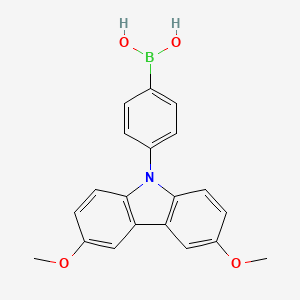
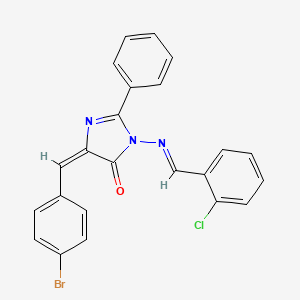
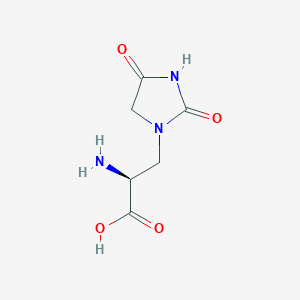
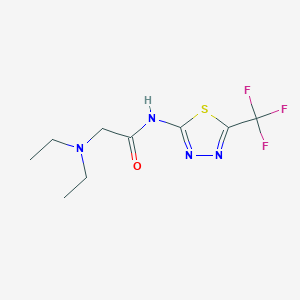
![1H-Benzimidazole, 5-chloro-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12935470.png)
![1,6,6-Trimethyl-6,7,8,9-tetrahydro-11H-benzo[h]furo[3,2-c]chromen-11-one](/img/structure/B12935473.png)
![Octahydrocyclopenta[c]pyrrol-5-amine](/img/structure/B12935499.png)


